molecular formula C15H15N3 B11504540 Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-

Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-

Cat. No.: B11504540
M. Wt: 237.30 g/mol
InChI Key: VCCUOIXZHXDHNI-UHFFFAOYSA-N
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Description

Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)- is an organic compound with the chemical formula C12H14N2 . It is a derivative of malononitrile and is characterized by the presence of a 3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene group. This compound is known for its unique structural properties and has various applications in organic synthesis and industrial processes.

Preparation Methods

The synthesis of Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)- typically involves the reaction of 3,3,5-trimethyl-3,4-dihydro-2H-isoquinoline with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Chemical Reactions Analysis

Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)- can be compared with other similar compounds, such as:

    Malononitrile: The parent compound, which lacks the 3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene group.

    2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile: A structurally similar compound with a cyclohexene ring instead of an isoquinoline ring.

    3-dicyanomethylene-1,5,5-trimethylcyclohexene: Another related compound with a different ring structure.

The uniqueness of Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)- lies in its specific structural features, which confer distinct reactivity and properties compared to these similar compounds .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(3,3,5-trimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile

InChI

InChI=1S/C15H15N3/c1-10-5-4-6-12-13(10)7-15(2,3)18-14(12)11(8-16)9-17/h4-6,18H,7H2,1-3H3

InChI Key

VCCUOIXZHXDHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(NC(=C(C#N)C#N)C2=CC=C1)(C)C

Origin of Product

United States

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